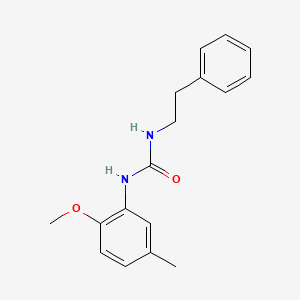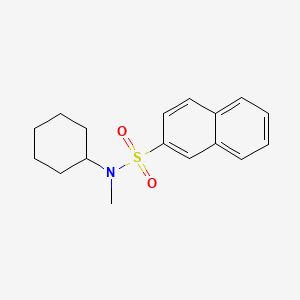
1,1-Dibenzyl-3-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C22H22N2O It is a urea derivative characterized by the presence of two benzyl groups and a 2-methylphenyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2-methylphenyl)urea typically involves the reaction of benzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0°C to room temperature. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibenzyl-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized urea derivatives with additional functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Urea derivatives with substituted benzyl groups.
Aplicaciones Científicas De Investigación
1,1-Dibenzyl-3-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,1-Dibenzyl-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.
1,1-Dibenzyl-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group.
1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea: Features two methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
86764-28-5 |
|---|---|
Fórmula molecular |
C22H22N2O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C22H22N2O/c1-18-10-8-9-15-21(18)23-22(25)24(16-19-11-4-2-5-12-19)17-20-13-6-3-7-14-20/h2-15H,16-17H2,1H3,(H,23,25) |
Clave InChI |
YMEBJDUJFQLXEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B14931576.png)


![2-Phenylethyl 4-[4-(6-bromo-1,3-benzodioxol-5-yl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14931591.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14931599.png)
![N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B14931606.png)
![N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14931607.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B14931633.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14931645.png)


